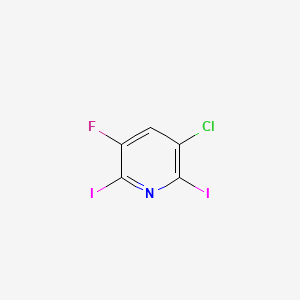

2,6-Diiodo-3-chloro-5-fluoropyridine

Description

Significance of Polyhalogenated Pyridines in Advanced Organic Synthesis and Material Science

Polyhalogenated pyridines are versatile building blocks in organic synthesis. The halogen atoms serve as reactive handles for a variety of chemical transformations, including cross-coupling reactions (such as Suzuki, Stille, and Sonogashira couplings), nucleophilic aromatic substitutions, and metal-halogen exchange reactions. frontiersin.orgwikipedia.orgscience.gov These reactions allow for the introduction of a wide array of functional groups, leading to the construction of complex molecular architectures.

In material science, the incorporation of highly halogenated aromatic and heteroaromatic units can influence the electronic properties, thermal stability, and crystal packing of organic materials. These characteristics are crucial for the development of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other electronic devices.

Unique Electronic and Steric Features of 2,6-Diiodo-3-chloro-5-fluoropyridine

The specific arrangement of iodine, chlorine, and fluorine atoms on the pyridine (B92270) ring of this compound would endow it with distinct reactivity and properties.

Electronic Effects: The high electronegativity of the fluorine atom and the nitrogen atom in the pyridine ring would render the aromatic system electron-deficient. This electron deficiency activates the ring towards nucleophilic attack. The iodine atoms, being the most polarizable of the halogens, are generally the most facile leaving groups in nucleophilic aromatic substitution reactions. The chlorine atom provides an additional site for reaction, with reactivity intermediate between iodine and fluorine.

Steric Effects: The two bulky iodine atoms at the 2 and 6 positions, flanking the nitrogen atom, would exert significant steric hindrance. This steric crowding can influence the regioselectivity of reactions, directing incoming reagents to the less hindered positions of the pyridine ring. It could also affect the conformation of molecules derived from this scaffold.

Review of Research Trajectories for Highly Functionalized Pyridine Scaffolds

Current research on highly functionalized pyridine scaffolds is driven by the quest for new pharmaceuticals, agrochemicals, and functional materials. Key research trajectories include:

Late-Stage Functionalization: The development of methods for the selective introduction of functional groups onto complex, pre-existing pyridine-containing molecules. This is of particular importance in drug discovery for the rapid generation of analogues for structure-activity relationship (SAR) studies.

Novel Coupling Methodologies: The design of new catalytic systems that enable challenging cross-coupling reactions on sterically hindered or electronically deactivated pyridine rings.

Applications in Medicinal Chemistry: The synthesis of novel pyridine derivatives as potential therapeutic agents. Halogenated pyridines are found in a number of approved drugs.

Development of Functional Materials: The incorporation of functionalized pyridines into polymers and other materials to tune their optical and electronic properties.

While the specific properties and applications of this compound have yet to be documented, its structure suggests it could be a valuable intermediate for the synthesis of highly substituted and sterically demanding pyridine derivatives. The differential reactivity of the three types of halogen atoms could allow for sequential and regioselective functionalization, providing access to a range of novel compounds. Further research is required to explore the synthesis and reactivity of this elusive molecule and to unlock its potential in various fields of chemistry.

Structure

2D Structure

3D Structure

Properties

CAS No. |

514798-10-8 |

|---|---|

Molecular Formula |

C5HClFI2N |

Molecular Weight |

383.33 g/mol |

IUPAC Name |

3-chloro-5-fluoro-2,6-diiodopyridine |

InChI |

InChI=1S/C5HClFI2N/c6-2-1-3(7)5(9)10-4(2)8/h1H |

InChI Key |

ZIAGYCYFFHXWPQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=NC(=C1Cl)I)I)F |

Origin of Product |

United States |

Synthetic Methodologies for the Preparation of 2,6 Diiodo 3 Chloro 5 Fluoropyridine and Its Advanced Precursors

Direct Halogenation Strategies for Pyridine (B92270) Core Functionalization

Direct halogenation of an unsubstituted pyridine ring is often difficult to control and can lead to a mixture of products. The electron-deficient nature of the pyridine ring makes it less reactive toward electrophilic aromatic substitution (EAS) compared to benzene, often requiring harsh reaction conditions which can limit functional group tolerance. nih.gov

However, the presence of activating or deactivating groups on the pyridine core can direct the regioselectivity of subsequent halogenation steps. For instance, starting with a pre-functionalized pyridine, such as 3-chloro-5-fluoropyridine, could provide a more controlled route. The chloro and fluoro groups are deactivating ortho-, para-directors. Electrophilic iodination would likely be directed to the positions ortho and para to the existing halogens, namely the 2, 4, and 6 positions. Achieving selective di-iodination at the 2- and 6-positions while avoiding the 4-position would require careful optimization of reaction conditions, including the choice of iodinating agent, solvent, and temperature. pipzine-chem.com Methods for halogenating pyridines are often limited in scope and may require strong acids or high temperatures. nih.gov

Regioselective Synthesis via Halogenated Pyridine Intermediates

A more refined approach involves the use of pre-existing halogenated pyridine intermediates, which allows for precise control over the final substitution pattern. These methods leverage the unique reactivity imparted by the halogen substituents.

Halogen-exchange reactions, most notably the Finkelstein reaction, are powerful methods for synthesizing iodoarenes from the corresponding chloro- or bromo-arenes. manac-inc.co.jpmanac-inc.co.jp This strategy is particularly effective when electron-withdrawing groups are present on the aromatic ring, which is the case for the electron-deficient pyridine system. manac-inc.co.jp

For the synthesis of 2,6-diiodo-3-chloro-5-fluoropyridine, a plausible precursor would be 2,6-dichloro-3-chloro-5-fluoropyridine or 2,6-dibromo-3-chloro-5-fluoropyridine . By treating this precursor with an iodide salt, such as sodium iodide (NaI) or potassium iodide (KI), in a suitable polar aprotic solvent like acetone (B3395972) or dimethylformamide (DMF), the chlorine or bromine atoms at the activated 2- and 6-positions can be selectively displaced by iodine. The greater nucleophilicity of iodide and the formation of a less soluble sodium or potassium chloride/bromide drives the equilibrium towards the diiodinated product.

Table 1: Typical Conditions for Halogen Exchange (Finkelstein-type) Reactions

| Component | Example | Purpose |

|---|---|---|

| Substrate | 2,6-Dichloro- or 2,6-Dibromo-pyridine derivative | Precursor with good leaving groups at target positions. |

| Iodide Source | Sodium Iodide (NaI), Potassium Iodide (KI) | Nucleophile to displace existing halogens. manac-inc.co.jpmanac-inc.co.jp |

| Solvent | Acetone, Dimethylformamide (DMF) | Polar aprotic solvent to dissolve reactants. |

| Conditions | Heating (reflux) | To overcome the activation energy of the reaction. manac-inc.co.jp |

Directed ortho-metalation (DoM) is a potent strategy for the regioselective functionalization of aromatic and heteroaromatic rings. baranlab.org The method involves deprotonation at a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form a stabilized organometallic intermediate. This intermediate can then be trapped by an electrophile, such as molecular iodine (I₂), to introduce a substituent with high precision. researchgate.netznaturforsch.com

In the context of synthesizing this compound, a starting material like 3-chloro-5-fluoropyridine could be utilized. sigmaaldrich.com The chlorine atom can act as a DMG, directing metalation to the C-2 and C-6 positions. Treatment with a strong lithium amide base, such as lithium diisopropylamide (LDA) or a TMP (2,2,6,6-tetramethylpiperidyl) based reagent at low temperatures, would generate the 2,6-dilithiated species. znaturforsch.com Subsequent quenching of this dianion with two equivalents of an iodine source (e.g., I₂) would yield the desired this compound. The choice of base and reaction conditions is critical to avoid side reactions. baranlab.orgznaturforsch.com

Table 2: Key Components in Directed ortho-Metalation (DoM) of Pyridines

| Component | Example | Role in Synthesis |

|---|---|---|

| Directing Group (DMG) | Halogens (Cl, F), O-carbamates | Directs deprotonation to the adjacent ortho position. acs.orguwindsor.ca |

| Base | n-BuLi, s-BuLi, LDA, TMPMgCl·LiCl | Strong base to perform the deprotonation/metalation. baranlab.orgznaturforsch.com |

| Solvent/Additive | THF, Et₂O, TMEDA | Ethereal solvents are common; additives like TMEDA can accelerate lithiation. baranlab.org |

| Electrophile | Iodine (I₂) | Quenches the organometallic intermediate to form the C-I bond. znaturforsch.com |

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for modifying electron-deficient aromatic systems like pyridines. wikipedia.org In this pathway, a nucleophile attacks the ring to form a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the expulsion of a leaving group. wikipedia.orgyoutube.com The presence of the ring nitrogen and other electron-withdrawing groups activates the pyridine ring for nucleophilic attack, especially at the 2- and 4-positions. youtube.com

This methodology could be used to construct the target molecule's precursors. For example, starting with a compound like 2,3,5,6-tetrachloropyridine, one could envision a sequence of selective SNAr reactions. A fluoride (B91410) ion source (e.g., KF or CsF) could displace a chlorine atom to install the fluorine at the 5-position. googleapis.comgoogleapis.com The relative reactivity of leaving groups in SNAr typically follows the order I > Br > Cl > F, meaning it is more straightforward to replace heavier halogens with lighter ones. sci-hub.se However, specific conditions can be tailored to achieve the desired transformation. The reaction's success is highly dependent on the positions of the existing substituents and the nucleophile used. youtube.comsci-hub.se

Transition Metal-Catalyzed Cross-Coupling Reactions in Pyridine Synthesis

While not a direct method for synthesizing the pyridine ring itself in this context, transition metal-catalyzed cross-coupling reactions are indispensable for the further functionalization of the fully halogenated pyridine core, leveraging the reactivity of the installed halogens.

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (like a boronic acid) and an organic halide or triflate. youtube.com It is one of the most versatile and widely used cross-coupling methods due to its mild reaction conditions and tolerance of a wide variety of functional groups. researchgate.net

The target compound, This compound , serves as an excellent substrate for Suzuki-Miyaura coupling. The carbon-iodine bonds are significantly more reactive towards the palladium catalyst than the carbon-chlorine bond. This differential reactivity allows for selective cross-coupling at the 2- and/or 6-positions. By controlling the stoichiometry of the boronic acid and the reaction conditions, it is possible to achieve either mono- or di-arylation/alkylation. This strategy opens the door to a vast array of complex pyridine derivatives built from the this compound scaffold. researchgate.netnih.govacademie-sciences.fr

Table 3: General Components for Suzuki-Miyaura Coupling of Halopyridines

| Component | Example | Purpose |

|---|---|---|

| Substrate | This compound | The electrophilic partner containing the C-Halogen bond. |

| Coupling Partner | Arylboronic acids, Alkylboronic acids | The nucleophilic organoboron partner. researchgate.net |

| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃ | Palladium(0) or Palladium(II) precatalyst. academie-sciences.frmdpi.com |

| Ligand | PPh₃, dppf, JohnPhos | Stabilizes the palladium center and modulates its reactivity. youtube.comnih.gov |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the organoboron species for transmetalation. youtube.comacademie-sciences.fr |

| Solvent | Toluene, Dioxane, DMF, often with water | Solubilizes reactants and facilitates the catalytic cycle. researchgate.netmdpi.com |

Stille Coupling and Related Organostannane Approaches

The introduction of carbon-based substituents onto the this compound core can be effectively achieved via palladium-catalyzed cross-coupling reactions, with the Stille coupling being a prominent method. acs.org This reaction involves the coupling of an organostannane (organotin) reagent with an organic halide. acs.org For a substrate like this compound, the two carbon-iodine (C-I) bonds are the primary sites for reaction due to their lower bond dissociation energy compared to the carbon-chlorine (C-Cl) bond. This inherent reactivity difference allows for high chemoselectivity.

The general mechanism of the Stille reaction proceeds through a catalytic cycle involving a palladium(0) species. acs.org The cycle includes three main steps: oxidative addition of the aryl iodide to the Pd(0) complex, transmetalation with the organostannane reagent, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. acs.org

The reaction conditions are compatible with a wide array of functional groups, a significant advantage when dealing with complex molecules. acs.org However, a notable drawback is the toxicity of organotin compounds and the difficulty in removing tin byproducts from the reaction mixture. iitk.ac.in

Table 1: Representative Conditions for Stille Coupling of Aryl Halides

| Catalyst | Ligand | Base | Solvent | Additives | Reference |

|---|---|---|---|---|---|

| Pd(PPh₃)₄ | Triphenylphosphine (integral to catalyst) | N/A | Toluene, Dioxane | CuI (can accelerate reaction) | acs.org |

| Pd₂(dba)₃ | P(t-Bu)₃ | CsF | Dioxane | - | acs.org |

| Pd(OAc)₂ | Dabco | N/A | DMF | - | iitk.ac.in |

In the context of this compound, a stepwise Stille coupling could be envisioned. By carefully controlling the stoichiometry of the organostannane reagent, it might be possible to achieve mono-alkylation or mono-arylation at either the 2- or 6-position, followed by a second, different coupling at the remaining C-I position. This would provide a pathway to unsymmetrically substituted pyridine derivatives.

Palladium and Copper-Catalyzed C-N and C-S Bond Formation

The formation of carbon-nitrogen (C-N) and carbon-sulfur (C-S) bonds are fundamental transformations in the synthesis of pharmaceuticals and agrochemicals. For a substrate such as this compound, these transformations would again selectively occur at the highly reactive C-I positions.

Palladium-Catalyzed C-N Bond Formation (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between aryl halides and amines. manac-inc.co.jpgoogleapis.com This methodology is known for its broad substrate scope, accommodating a wide variety of primary and secondary amines and functionalized aryl halides. manac-inc.co.jp The choice of ligand is critical for the success of these reactions, with bulky, electron-rich phosphine (B1218219) ligands such as BrettPhos and RuPhos showing exceptional activity, often at low catalyst loadings. manac-inc.co.jp The use of a suitable base, such as sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs₂CO₃), is essential for the catalytic cycle to proceed. manac-inc.co.jp

Copper-Catalyzed C-S Bond Formation

While palladium catalysts are also used for C-S bond formation, copper-based systems offer a cheaper and effective alternative. google.com Copper-catalyzed coupling of aryl halides with thiols provides a direct route to aryl sulfides. These reactions can often be performed under ligand-free conditions, for example, using just a copper(I) iodide (CuI) salt, which simplifies the procedure. google.com The reaction tolerates various functional groups and can be applied to complex heterocyclic systems.

Table 2: Typical Catalytic Systems for C-N and C-S Bond Formation

| Bond Type | Metal | Typical Ligand | Typical Base | Reference |

|---|---|---|---|---|

| C-N | Palladium | BrettPhos, RuPhos, Xantphos | NaOt-Bu, Cs₂CO₃ | manac-inc.co.jp |

| C-S | Copper | None (ligand-free), Diamines | K₂CO₃, K₃PO₄ | google.com |

For this compound, these methods could be employed to introduce one or two amino or thioether substituents, leading to a diverse range of functionalized molecules.

Chemo-, Regio- and Stereoselective Control in the Synthesis of Highly Substituted Pyridines

The synthesis of highly substituted pyridines like this compound requires precise control over selectivity at several levels.

Chemoselectivity : This refers to the selective reaction of one functional group in the presence of others. In the target molecule, the primary challenge is to differentiate between the two C-I bonds and the C-Cl bond. In palladium-catalyzed cross-coupling reactions, the reactivity order is generally C-I > C-Br > C-Cl. Therefore, reactions like Stille, Suzuki, or Buchwald-Hartwig amination would occur exclusively at the C-I positions, leaving the C-Cl bond intact. byjus.com

Regioselectivity : When a reaction can occur at multiple positions, regioselectivity determines the major product. For this compound, the two iodo-substituents are electronically similar. Achieving mono-functionalization at either the C-2 or C-6 position requires careful control of reaction conditions. Strategies to achieve this include:

Stoichiometric Control : Using a sub-stoichiometric amount (e.g., 0.9-1.0 equivalents) of the incoming nucleophile or coupling partner can favor the formation of the mono-substituted product.

Ligand Control : In palladium catalysis, the use of very bulky ligands can sometimes differentiate between two sterically similar sites, although this is challenging for the C-2 and C-6 positions of a pyridine ring. byjus.com

Directed Metalation : While not directly applicable to the diiodo-compound, the synthesis of its precursors could involve directed metalation, where an existing functional group directs lithiation or magnesiation to an adjacent position. jk-sci.comorganic-chemistry.org

Stereoselectivity : This is relevant when chiral centers are created. While the parent molecule is achiral, stereoselective control would become important if chiral substituents were introduced via coupling reactions. For instance, coupling with a racemic chiral organometallic reagent could potentially be rendered stereoselective by using a chiral ligand on the palladium catalyst.

The synthesis of advanced precursors often relies on controlling regioselectivity. For example, the preparation of 2,6-dichloro-5-fluoronicotinic acid from 2,6-dihydroxy-5-fluoronicotinate avoids the formation of regioisomeric byproducts often seen in other routes. wikipedia.orgrsc.org

Sustainable and Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. psu.edu Designing a synthetic route for a complex molecule like this compound offers several opportunities to apply these principles.

Atom Economy : This principle encourages maximizing the incorporation of all materials used in the process into the final product. Catalytic reactions, such as the cross-coupling methods discussed, are inherently more atom-economical than stoichiometric reactions.

Use of Catalysis : Palladium and copper-catalyzed reactions use only small amounts of the metal catalyst (often mol %) to turn over large amounts of substrate, which minimizes waste compared to using stoichiometric reagents. psu.edu

Designing Safer Chemicals : While the target molecule itself is a highly functionalized halide, the synthetic design aims to build complexity efficiently. The development of an improved process for the precursor 2,6-dichloro-5-fluoronicotinic acid, which uses fewer steps and provides higher yields, is an example of a greener approach. wikipedia.orgrsc.org

Reduction of Derivatives : Green synthetic routes aim to minimize the use of protecting groups, which add steps and generate waste. Developing methods for the direct and selective functionalization of the pyridine core aligns with this principle.

Energy Efficiency : The development of catalysts that operate at lower temperatures and pressures contributes to energy efficiency. Many modern cross-coupling reactions can be performed under milder conditions than older methods. googleapis.com For instance, microwave-assisted synthesis is a technique used to shorten reaction times and often lower energy consumption in pyridine synthesis.

One area of improvement from a green chemistry perspective would be to replace the toxic organostannanes used in the Stille reaction with less hazardous alternatives, such as the organoboron compounds used in Suzuki coupling.

Chemical Reactivity and Mechanistic Investigations of 2,6 Diiodo 3 Chloro 5 Fluoropyridine

Differential Reactivity of Multiple Halogen Substituents on the Pyridine (B92270) Ring

The pyridine ring of 2,6-diiodo-3-chloro-5-fluoropyridine is adorned with three different types of halogens—iodine, chlorine, and fluorine—each exhibiting distinct reactivity profiles. The positions of these substituents are critical, as the electron-withdrawing nitrogen atom significantly influences the electronic landscape of the ring. Positions 2, 4, and 6 (ortho and para to the nitrogen) are electron-deficient and thus activated towards nucleophilic attack. youtube.comstackexchange.com

In this compound, the two iodine atoms are located at the highly activated 2- and 6-positions. Generally, in nucleophilic aromatic substitution (SNAr) reactions, the rate of displacement follows the order F > Cl > Br > I, as the C-F bond is the most polarized, facilitating nucleophilic attack. chemrxiv.orgquora.com However, the reactivity order for metal-catalyzed cross-coupling reactions and metal-halogen exchange is typically the reverse, with C-I bonds being the most reactive due to their lower bond dissociation energy (I > Br > Cl > F). wikipedia.orgcsbsju.eduyoutube.com

Therefore, a clear hierarchy of reactivity can be predicted for this molecule:

Metal-catalyzed reactions (e.g., Suzuki, Heck, Sonogashira couplings) and metal-halogen exchange are expected to occur selectively at the C-I bonds at positions 2 and 6.

Nucleophilic aromatic substitution (SNAr) presents a more complex scenario. While fluorine is typically the best leaving group in SNAr, the iodine atoms are at the most activated positions (ortho to the nitrogen). The outcome will depend on the reaction conditions and the nature of the nucleophile. youtube.com

This differential reactivity allows for the stepwise and selective functionalization of the pyridine core, making it a versatile building block.

Nucleophilic Substitution Reactions on the Pyridine Core

The electron-deficient nature of the pyridine ring, exacerbated by the presence of four electron-withdrawing halogen atoms, makes the molecule highly susceptible to nucleophilic substitution reactions.

Electronic and Steric Effects on SNAr Reactivity

Nucleophilic aromatic substitution (SNAr) on pyridine derivatives proceeds via an addition-elimination mechanism, involving a high-energy, anionic intermediate known as a Meisenheimer complex. youtube.com The stability of this intermediate is the key determinant of the reaction's feasibility.

Electronic Effects: The electronegative nitrogen atom in the pyridine ring stabilizes the negative charge in the Meisenheimer intermediate, particularly when the attack occurs at the ortho (C2/C6) or para (C4) positions. stackexchange.com In this compound, nucleophilic attack at C2 or C6 allows the negative charge in one of the resonance structures of the intermediate to be placed directly on the nitrogen atom, providing significant stabilization. stackexchange.com The fluorine and chlorine atoms further enhance the electrophilicity of the ring through their inductive electron-withdrawing effects.

Steric Effects: The presence of multiple bulky substituents can sterically hinder the approach of a nucleophile. nih.govnih.gov In this molecule, the iodine atoms flanking the nitrogen are the largest, but the positions are also the most electronically activated. For bulky nucleophiles, attack might be impeded. However, for many common nucleophiles, the electronic activation at the 2- and 6-positions is expected to be the dominant factor.

The general leaving group aptitude in SNAr reactions is F > Cl > Br > I. quora.com However, since the C-I bonds are at the most activated sites, selective substitution of iodine is possible under certain conditions, especially with soft nucleophiles. Conversely, hard nucleophiles may favor displacement of the fluoride (B91410) at the 3-position, although this position is less activated than the 2 and 6 positions.

Metal-Halogen Exchange Processes and Organometallic Intermediates

Metal-halogen exchange is a powerful method for converting organic halides into organometallic reagents. wikipedia.org This reaction is particularly efficient for aryl iodides. The C-I bonds in this compound are prime sites for this transformation.

Reaction with strong bases like alkyl lithium reagents (e.g., n-BuLi, t-BuLi) at low temperatures is expected to lead to a fast and selective iodine-lithium exchange at one or both of the iodo-substituted positions. wikipedia.orgethz.ch The rate of exchange generally follows the trend I > Br > Cl, making the C-I bonds far more reactive than the C-Cl bond in this context. wikipedia.org

The resulting pyridyl-lithium or pyridyl-magnesium (via Grignard reagents) intermediates are potent nucleophiles. rsc.orgresearchgate.net They open up a vast array of synthetic possibilities, as they can be reacted with a wide range of electrophiles (e.g., aldehydes, ketones, CO₂, alkyl halides) to introduce new functional groups at the 2- and/or 6-positions. The ability to perform this exchange selectively at low temperatures allows for the preservation of other functional groups in the molecule. ethz.ch

Table 1: Predicted Reactivity of Halogen Positions in this compound

| Position | Halogen | Expected Reactivity in Metal-Halogen Exchange | Expected Reactivity in SNAr (Leaving Group Ability) | Expected Reactivity in Oxidative Addition |

|---|---|---|---|---|

| 2 & 6 | Iodine (I) | Highest | Lowest | Highest |

| 3 | Chlorine (Cl) | Low | Intermediate | Low |

| 5 | Fluorine (F) | Very Low | Highest | Very Low |

Electrophilic Functionalization Studies of the Polyhalogenated Pyridine

Electrophilic aromatic substitution (EAS) on the pyridine ring is notoriously difficult compared to benzene. pearson.comresearchgate.net The ring nitrogen is electron-withdrawing, which deactivates the ring towards attack by electrophiles. quora.comyoutube.com Furthermore, under the acidic conditions often required for EAS (e.g., nitration, sulfonation), the pyridine nitrogen is protonated, forming a pyridinium (B92312) ion. This further deactivates the ring, making substitution even more challenging. youtube.com

In the case of this compound, the deactivating effect of the nitrogen is compounded by the strong inductive electron-withdrawing effects of four halogen substituents. This makes the pyridine ring exceptionally electron-poor and highly resistant to electrophilic attack. quora.comresearchgate.net Classical electrophilic substitution reactions are therefore not expected to be a viable strategy for functionalizing this molecule. If any reaction were to occur, it would require extremely harsh conditions, and would likely favor the C-3 position, which is the least deactivated position in pyridinium systems. quora.com An alternative approach to induce electrophilic substitution could involve the prior synthesis of the corresponding pyridine N-oxide, which activates the ring, but this adds extra steps to the synthetic sequence.

Transition Metal-Mediated Transformations and Ligand Design

Polyfunctionalized pyridines are crucial scaffolds in coordination chemistry and ligand design. This compound serves as a versatile platform for creating more complex ligand structures. The pyridine nitrogen provides a primary coordination site for a metal center. The multiple halogen atoms act as synthetic handles that can be selectively replaced or modified using transition metal-catalyzed cross-coupling reactions.

For instance, the highly reactive C-I bonds can be selectively functionalized via Suzuki, Stille, Heck, or Sonogashira coupling reactions. This allows for the introduction of aryl, vinyl, or alkynyl groups at the 2- and 6-positions. The less reactive C-Cl bond could potentially be functionalized in a subsequent step under more forcing conditions. This stepwise functionalization allows for the construction of complex, unsymmetrical bidentate or pincer-type ligands, which are of great interest in catalysis and materials science.

Oxidative Addition Mechanisms of Halogenated Pyridines to Metal Centers

Oxidative addition is the key initial step in many transition metal-catalyzed cross-coupling cycles. wikipedia.orgyoutube.com It involves the insertion of a low-valent metal center (e.g., Pd(0), Ni(0)) into a carbon-halogen bond, leading to an increase in the metal's oxidation state. wikipedia.org The reactivity of the C-X bond in oxidative addition follows the order C-I > C-Br > C-Cl > C-F. csbsju.edu

For this compound, oxidative addition of a Pd(0) or Ni(0) complex is expected to occur exclusively at the C-I bonds at the 2- and 6-positions. researchgate.netnih.gov The mechanism of this addition can vary.

For C-I bonds: The oxidative addition of aryl iodides to Pd(0) generally proceeds through a concerted, three-centered transition state. researchgate.net

For C-Cl and C-Br bonds: Especially in electron-deficient systems like halopyridines, the mechanism can shift towards a more polar, S_NAr-type pathway where the metal complex acts as a nucleophile. researchgate.netchemrxiv.org

The high reactivity of the C-I bonds allows for selective mono- or di-functionalization. For example, using one equivalent of a Pd(0) catalyst could lead to a mono-arylated product, which could then be used in a subsequent, different coupling reaction at the remaining C-I bond. The presence of two readily activated sites for oxidative addition makes this molecule a candidate for synthesizing metallacycles or polymers. Studies on related Ni(I)-bipyridine complexes have shown that oxidative addition can lead to stable Ni(III) intermediates, highlighting the rich and complex organometallic chemistry accessible from such precursors. ucla.eduresearchgate.net

Table 2: Summary of Mechanistic Pathways for this compound

| Reaction Type | Position(s) | Key Intermediate/Transition State | Controlling Factors |

|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | 2, 6, (5) | Meisenheimer Complex | Electronic activation (N-atom), Leaving group ability (F > Cl > I) |

| Metal-Halogen Exchange | 2, 6 | Organolithium/Grignard Reagent | C-X Bond Strength (I > Cl > F) |

| Electrophilic Aromatic Substitution (EAS) | (3) | Sigma Complex (Cationic) | Ring deactivation by N and halogens |

| Oxidative Addition (e.g., Pd(0)) | 2, 6 | Concerted (for C-I) or SNAr-type (for C-Cl) | C-X Bond Strength (I >> Cl) |

C-H Activation and Direct Functionalization Methodologies

Direct C-H functionalization of the pyridine ring is a powerful strategy for the synthesis of complex derivatives. nih.govrsc.org In the case of this compound, the only available C-H bond is at the C-4 position. The electronic nature of the pyridine ring, being electron-deficient, generally directs nucleophilic attacks to the ortho (C-2, C-6) and para (C-4) positions. bhu.ac.inbrainly.in However, in this heavily halogenated system, the C-4 position is the sole site for direct C-H functionalization.

Recent advancements have enabled the meta-selective C-H functionalization of pyridines through a dearomatization-rearomatization process, which can be applied to a variety of transformations including trifluoromethylation, halogenation, and nitration. nih.gov While this typically targets the C-3 and C-5 positions, the principles could potentially be adapted for the C-4 position under specific catalytic conditions. Another approach involves the use of directing groups to achieve regioselective C-H functionalization, although this would require prior modification of the starting material. nih.gov

The C-H bond at the 4-position is expected to be susceptible to functionalization under radical or strong organometallic conditions. Given the electron-withdrawing nature of the halogen substituents, this C-H bond will be somewhat acidic, potentially allowing for deprotonation by a strong base followed by reaction with an electrophile.

| Functionalization Type | Potential Reagents/Catalysts | Expected Product | Supporting Evidence from Analogs |

| Iodination | I2, K2S2O8 | 2,6-Diiodo-3-chloro-5-fluoro-4-iodopyridine | Radical iodination of pyridines has been demonstrated. rsc.org |

| Trifluoromethylation | Togni reagent, photoredox catalyst | 2,6-Diiodo-3-chloro-5-fluoro-4-(trifluoromethyl)pyridine | meta-C-H trifluoromethylation of pyridines is known. nih.gov |

| Arylation | Arylboronic acids, Pd catalyst | 4-Aryl-2,6-diiodo-3-chloro-5-fluoropyridine | Transition-metal catalyzed C-H arylation is a common method for pyridines. beilstein-journals.org |

Radical Reactions and Photochemical Transformations of the Compound

The presence of two iodine atoms in this compound makes it a prime candidate for radical and photochemical reactions. The carbon-iodine bond is the weakest of the carbon-halogen bonds and is susceptible to homolytic cleavage upon irradiation with UV light. nih.gov

Photolysis of iodo-aromatic compounds typically generates an aryl radical and an iodine radical. In the context of this compound, irradiation would likely lead to the sequential cleavage of the C-I bonds. The resulting pyridyl radical could then participate in a variety of reactions, such as hydrogen abstraction from the solvent, addition to unsaturated bonds, or cyclization if a suitable tether is present.

The photochemistry of pyridine N-oxides has been shown to yield C3-hydroxylated pyridines through a valence isomerization pathway. acs.orgnih.gov While this compound is not an N-oxide, this highlights the potential for complex photochemical rearrangements in the pyridine system.

Radical monoalkylation of pyridines has been achieved using N-methoxypyridinium salts with alkyl radicals generated from various sources. nih.govrsc.orgchemrxiv.org This suggests that if this compound were converted to a pyridinium salt, it could undergo similar radical functionalization reactions.

| Reaction Type | Conditions | Primary Intermediate | Potential Products | Supporting Evidence from Analogs |

| Photolysis | UV irradiation | 2-Iodo-3-chloro-5-fluoro-6-pyridyl radical | 2-Iodo-3-chloro-5-fluoropyridine (from H-abstraction) | Photochemical C-I bond cleavage is well-established for iodo-pyrimidines. nih.gov |

| Radical Alkylation | Alkyl radical source (e.g., from alkyl iodides) | Pyridyl radical | 4-Alkyl-2,6-diiodo-3-chloro-5-fluoropyridine | Radical alkylation of pyridinium salts is known. nih.govrsc.orgchemrxiv.org |

Investigations into Ring Opening and Rearrangement Pathways

The high degree of halogenation in this compound could potentially lead to ring-opening or rearrangement reactions under specific conditions. While there is no direct evidence for this compound, studies on other heterocyclic systems provide some insights.

For instance, the ring-opening of pyrazolopyridines and isoxazoles via chlorination and bromination has been reported. nih.gov This process involves the cleavage of N-N or N-O bonds. In the case of this compound, a similar ring-opening would require cleavage of the more stable C-N or C-C bonds of the pyridine ring, which is generally less favorable.

The ring-opening of pyridine ligands coordinated to metal centers, such as Rhenium(I), has been mechanistically elucidated. nih.gov This process is initiated by deprotonation of the dearomatized pyridine ring. It is conceivable that under specific organometallic conditions, this compound could undergo a similar transformation.

Pyridine-catalyzed ring-opening of cyclopropenones has also been documented, although this involves the pyridine acting as a catalyst rather than the substrate undergoing ring-opening. rsc.org

| Reaction Type | Potential Conditions | Key Mechanistic Step | Potential Outcome | Supporting Evidence from Analogs |

| Metal-Mediated Ring Opening | Strong base, transition metal complex | Deprotonation of a dearomatized intermediate | Formation of acyclic nitrogen-containing compounds | Observed for pyridine ligands on Re(I) complexes. nih.gov |

| Electrophilic Ring Opening | Strong electrophiles | Cleavage of ring bonds | Formation of halogenated acyclic structures | Documented for pyrazoloazines and isoxazoles. nih.gov |

Mechanistic Elucidation of Key Reaction Pathways

The reactivity of this compound is dominated by the chemistry of its carbon-halogen bonds. Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for halopyridines. brainly.inquimicaorganica.orgyoutube.com The positions ortho (2 and 6) and para (4) to the nitrogen are activated towards nucleophilic attack. In this molecule, the C-2 and C-6 positions, bearing iodine atoms, are the most likely sites for SNAr. The greater polarizability and better leaving group ability of iodide compared to chloride would favor substitution at these positions.

The mechanism of SNAr in pyridines involves the addition of a nucleophile to form a negatively charged intermediate (Meisenheimer complex), followed by the elimination of the halide leaving group. quimicaorganica.orgyoutube.com The stability of the Meisenheimer complex is enhanced by the electron-withdrawing nitrogen atom.

For radical reactions initiated by photolysis, the mechanism would involve the homolytic cleavage of a C-I bond to form a pyridyl radical and an iodine atom, as discussed previously.

The mechanism for C-H functionalization at the C-4 position would depend on the specific methodology employed. A radical mechanism could involve hydrogen atom abstraction followed by radical combination. An organometallic approach might proceed via concerted metalation-deprotonation.

| Reaction Pathway | Key Intermediate | Driving Force | General Outcome | Supporting Evidence from Analogs |

| Nucleophilic Aromatic Substitution (SNAr) | Meisenheimer Complex | Formation of a stable anionic intermediate and loss of a good leaving group (I-) | Replacement of iodine with a nucleophile | Well-established for halopyridines. brainly.inquimicaorganica.orgyoutube.com |

| Photochemical C-I Cleavage | Pyridyl radical | Weak C-I bond energy | Generation of reactive radical species | Common for iodo-aromatic compounds. nih.gov |

Advanced Spectroscopic and Structural Elucidation Studies of 2,6 Diiodo 3 Chloro 5 Fluoropyridine and Its Derivatives

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Electronic Characterization

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural and electronic analysis of organic molecules. For a complex molecule like 2,6-diiodo-3-chloro-5-fluoropyridine, a combination of one-dimensional and multidimensional NMR experiments is indispensable.

¹H, ¹³C, ¹⁵N, and ¹⁹F NMR for Predicting Reactivity and Conformation

The electronic environment of each magnetically active nucleus in this compound is unique, and its corresponding chemical shift in the NMR spectrum provides a wealth of information.

¹H NMR: In the case of this compound, the single proton at the C4 position would appear as a doublet due to coupling with the adjacent ¹⁹F nucleus. The chemical shift of this proton would be influenced by the cumulative electron-withdrawing effects of the surrounding halogen atoms.

¹³C NMR: The ¹³C NMR spectrum would exhibit five distinct signals corresponding to the five carbon atoms of the pyridine (B92270) ring. The chemical shifts would be significantly influenced by the directly attached halogens. For instance, the carbons bearing iodine (C2 and C6) are expected to be shifted to a lower field compared to similar non-iodinated compounds. The carbon attached to fluorine (C5) will show a large one-bond coupling constant (¹JCF).

¹⁵N NMR: The ¹⁵N NMR chemical shift of the pyridine nitrogen is highly sensitive to the electronic effects of the substituents on the ring. The presence of five electron-withdrawing halogens would lead to a significant downfield shift of the ¹⁵N resonance, indicating a decrease in electron density at the nitrogen atom. This has been observed in various aminopyridines and their derivatives. researchgate.net

¹⁹F NMR: The ¹⁹F NMR spectrum is a powerful tool for studying fluorinated compounds. fluorine1.runih.govnih.goved.ac.uk For this compound, a single resonance would be expected for the fluorine atom at the C5 position. The chemical shift would be characteristic of a fluorine atom on an electron-deficient aromatic ring. Coupling to the C4 proton would be observed in the proton-coupled spectrum.

The following table provides predicted NMR data for this compound based on known substituent effects on pyridine rings.

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| ¹H (H4) | 7.5 - 8.5 | Doublet | ³JHF ≈ 2-4 |

| ¹³C (C2) | 90 - 110 | Singlet | - |

| ¹³C (C3) | 140 - 150 | Singlet | - |

| ¹³C (C4) | 120 - 130 | Doublet | ²JCF ≈ 20-30 |

| ¹³C (C5) | 155 - 165 | Doublet | ¹JCF ≈ 230-260 |

| ¹³C (C6) | 90 - 110 | Singlet | - |

| ¹⁵N | > -70 | Singlet | - |

| ¹⁹F | -120 to -140 | Doublet | ³JFH ≈ 2-4 |

Advanced Multidimensional NMR Techniques for Complex Scaffolds

For more complex derivatives of this compound, or to unambiguously assign the signals of the parent compound, advanced multidimensional NMR techniques are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be of limited use for the parent compound due to the presence of a single proton. However, for derivatives with more protons, it is crucial for establishing proton-proton coupling networks.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates the chemical shifts of protons with the directly attached heteronuclei (e.g., ¹³C or ¹⁵N). This would definitively link the H4 proton signal to the C4 carbon signal.

¹⁹F-¹³C HMBC: This experiment would show correlations between the fluorine atom and the carbon atoms over two or three bonds, providing further confirmation of the substitution pattern.

Single-Crystal X-ray Diffraction Analysis for Solid-State Molecular and Crystal Structures

Based on studies of similar halogenated pyridines, the following structural features would be anticipated:

| Parameter | Expected Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar |

| C-I Bond Length | ~2.10 Å |

| C-Cl Bond Length | ~1.74 Å |

| C-F Bond Length | ~1.35 Å |

| Pyridine Ring | Largely planar, with minor distortions due to steric hindrance between the bulky iodine and chlorine atoms. |

Vibrational Spectroscopy (IR, Raman) for Characterization of Functional Groups and Bonds

IR Spectroscopy: The IR spectrum of this compound would be dominated by absorptions corresponding to the stretching and bending vibrations of the pyridine ring and the carbon-halogen bonds. The C-F stretching vibration is typically observed in the range of 1200-1000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations and the vibrations of the heavier atoms like iodine. The C-I stretching vibrations are expected at low frequencies, typically below 600 cm⁻¹.

The following table summarizes the expected vibrational frequencies for key functional groups.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Pyridine Ring Stretching | 1600 - 1300 |

| C-H Bending (out-of-plane) | 900 - 800 |

| C-F Stretching | 1200 - 1000 |

| C-Cl Stretching | 800 - 600 |

| C-I Stretching | 600 - 500 |

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern. chemguide.co.uklibretexts.orgyoutube.comresearchgate.netnist.govnist.govnist.gov

For this compound, the high-resolution mass spectrum would show a characteristic isotopic pattern for the molecular ion due to the presence of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) and iodine (¹²⁷I). The accurate mass measurement would confirm the molecular formula C₅HClFI₂N.

The fragmentation pattern in the mass spectrum would likely involve the sequential loss of halogen atoms and the pyridine ring cleavage. The relative abundance of the fragment ions would provide clues about the relative strengths of the carbon-halogen bonds.

Chiroptical Spectroscopy for Chirality Assignment in Derivatives (if applicable)

Chiroptical spectroscopy, which includes techniques like circular dichroism (CD) and optical rotatory dispersion (ORD), is used to study chiral molecules. The parent compound, this compound, is achiral. However, if chiral derivatives are synthesized, for example, by introducing a chiral substituent, chiroptical spectroscopy would be essential for determining the absolute configuration of the stereocenters. The sign and magnitude of the Cotton effects in the CD spectrum would be correlated with the spatial arrangement of the atoms in the chiral derivative.

Computational and Theoretical Investigations of 2,6 Diiodo 3 Chloro 5 Fluoropyridine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure, properties, and reactivity of molecules. It is a widely used tool in computational chemistry to predict molecular geometries, vibrational frequencies, and various electronic properties.

Frontier Molecular Orbital (FMO) theory is a key component of DFT-based reactivity analysis. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are crucial in predicting how a molecule will interact with other reagents. A smaller HOMO-LUMO energy gap generally indicates higher reactivity.

While no specific FMO analysis for 2,6-Diiodo-3-chloro-5-fluoropyridine is available, studies on other substituted pyridines demonstrate the utility of this approach. For instance, DFT calculations on various pyridine (B92270) derivatives have been used to understand their reactivity and potential as inhibitors for enzymes like lysine-specific demethylase 1 (LSD1). nih.gov In such studies, the HOMO and LUMO energies provide insights into the electron-donating and accepting capabilities of the molecules, which is critical for their biological activity.

To illustrate the type of data generated in such an analysis, the following table presents hypothetical FMO data for a related class of substituted pyridines.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Pyridine A | -6.5 | -1.2 | 5.3 |

| Pyridine B | -6.8 | -1.0 | 5.8 |

| Pyridine C | -6.3 | -1.5 | 4.8 |

This table is for illustrative purposes and does not represent actual data for this compound.

The electrostatic potential (ESP) surface of a molecule provides a visual representation of the charge distribution and is invaluable for predicting sites of electrophilic and nucleophilic attack. Regions of negative potential (typically colored red or orange) indicate electron-rich areas, while regions of positive potential (blue) signify electron-poor areas.

For a molecule like this compound, an ESP analysis would be expected to show significant negative potential around the nitrogen atom due to its lone pair of electrons, making it a likely site for protonation or coordination to metal centers. The halogen substituents would also influence the charge distribution, with the highly electronegative fluorine atom creating a region of negative potential and the iodine and chlorine atoms also contributing to the complex electronic landscape of the molecule.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

In the context of this compound, MD simulations could be employed to understand its behavior in different solvent environments or its interaction with biological macromolecules. For example, MD simulations have been used to investigate the binding mechanisms of substituted pyridine derivatives to protein targets. nih.gov These simulations can reveal key intermolecular interactions, such as hydrogen bonds or van der Waals forces, that stabilize the ligand-protein complex. nih.gov

Theoretical Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry provides powerful tools for predicting various spectroscopic parameters, such as vibrational frequencies (infrared and Raman), and nuclear magnetic resonance (NMR) chemical shifts. These theoretical predictions can be compared with experimental data to confirm the structure of a synthesized compound or to aid in the interpretation of complex spectra. DFT calculations are commonly used for this purpose.

While no specific theoretical spectroscopic data for this compound has been published, the methodology has been successfully applied to a wide range of pyridine derivatives.

The following table illustrates how theoretical vibrational frequencies for a substituted pyridine could be presented and compared with experimental data.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

| 1 | 3080 | 3075 | C-H stretch |

| 2 | 1580 | 1575 | C=C/C=N stretch |

| 3 | 1150 | 1145 | C-F stretch |

| 4 | 750 | 745 | C-Cl stretch |

| 5 | 550 | 545 | C-I stretch |

This table is for illustrative purposes and does not represent actual data for this compound.

Reaction Mechanism Prediction and Transition State Analysis

For a polysubstituted pyridine like this compound, theoretical studies could predict the regioselectivity of nucleophilic aromatic substitution reactions or the feasibility of various cross-coupling reactions. Transition state analysis would provide insights into the activation barriers for different reaction pathways, allowing for predictions of the most likely products. The synthesis of multi-substituted pyridines often involves complex reaction cascades, and computational studies can be instrumental in understanding these processes. scispace.com

Quantitative Structure-Activity Relationship (QSAR) Modeling in Research Contexts

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are widely used in drug discovery and environmental toxicology to predict the activity of new compounds and to guide the design of more potent or less toxic molecules.

In the absence of specific QSAR studies on this compound, it is informative to consider how such studies are applied to related compounds. For instance, 3D-QSAR studies have been conducted on substituted pyridine derivatives to understand their inhibitory activity against specific enzymes. nih.gov These models use calculated molecular descriptors (e.g., steric and electrostatic fields) to build a predictive model of biological activity. nih.gov The insights gained from QSAR models can then be used to design new molecules with improved properties. nih.gov

Advanced Research Applications of 2,6 Diiodo 3 Chloro 5 Fluoropyridine As a Versatile Chemical Scaffold

Role as a Key Intermediate in Medicinal Chemistry Research

The pyridine (B92270) scaffold is a cornerstone of modern medicinal chemistry, present in numerous therapeutic agents. nih.gov The specific arrangement of substituents in 2,6-Diiodo-3-chloro-5-fluoropyridine makes it an exceptionally valuable starting material for drug discovery programs. The two iodine atoms serve as versatile synthetic handles, allowing for the introduction of diverse functional groups through well-established cross-coupling reactions. This flexibility is critical for the generation of compound libraries aimed at identifying new lead structures.

The primary utility of this compound in medicinal chemistry lies in its capacity to serve as a building block for more complex molecules. The carbon-iodine bonds are significantly more reactive than the carbon-chlorine bond, enabling selective functionalization at the 2- and 6-positions of the pyridine ring. This allows chemists to systematically build novel molecular scaffolds.

Researchers can employ a variety of modern synthetic methods to transform the di-iodo precursor into diverse derivatives. For instance, palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, Stille, and Buchwald-Hartwig aminations can be used to introduce aryl, alkynyl, alkyl, and amino groups, respectively. This strategic functionalization is essential for creating 2,3,6-trisubstituted pyridines, which are attractive scaffolds in drug discovery. researchgate.net The ability to perform sequential or one-pot reactions further enhances its utility, providing efficient routes to libraries of compounds for high-throughput screening. researchgate.net For example, new series of substituted pyridines have been synthesized and shown to possess significant anticancer activity. nih.gov

Table 1: Potential Synthetic Transformations of this compound This table is for illustrative purposes and shows potential reactions based on the known reactivity of aryl iodides.

| Reaction Type | Reagents | Group Introduced | Potential Application |

|---|---|---|---|

| Suzuki Coupling | Aryl/heteroaryl boronic acid, Pd catalyst, base | Aryl or Heteroaryl | Building biaryl structures for kinase inhibitors |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | Alkynyl | Creating rigid scaffolds for enzyme active sites |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | Amino (NR1R2) | Introducing hydrogen bond donors/acceptors |

| Stille Coupling | Organostannane (R-SnBu3), Pd catalyst | Alkyl, Vinyl, Aryl | Forming various C-C bonds |

| Carbonylation | Carbon monoxide, alcohol, Pd catalyst | Ester (-COOR) | Synthesis of ester-containing drug analogues |

Structure-Activity Relationship (SAR) studies are fundamental to the process of optimizing a lead compound into a viable drug candidate. The this compound scaffold is an ideal platform for conducting detailed SAR explorations. By systematically replacing the iodine atoms with a wide array of chemical moieties, researchers can precisely probe how different substituents at the 2- and 6-positions influence biological activity.

For example, a library of analogues can be synthesized where the size, electronics, and hydrogen-bonding capacity of the substituents are varied. The resulting compounds are then tested in biological assays to determine their potency and selectivity. This data allows medicinal chemists to build a comprehensive picture of the pharmacophore—the essential features required for bioactivity. The fixed chloro and fluoro substituents at the 3- and 5-positions provide a constant electronic and steric environment on one side of the molecule, allowing for a more focused investigation of the changes made at the reactive sites. This systematic approach was demonstrated in the development of 2',6'-dihydroxy-4'-methoxy dihydrochalcone, where modifications led to improved cognitive enhancement effects. nih.gov

Table 2: Conceptual SAR Study Using the this compound Scaffold This table illustrates a hypothetical SAR exploration for a generic biological target.

| Position 2 Substituent (R1) | Position 6 Substituent (R2) | Hypothetical Biological Activity | SAR Interpretation |

|---|---|---|---|

| Iodo (Starting Material) | Iodo (Starting Material) | Inactive | Base scaffold requires functionalization. |

| Phenyl | Iodo | Low Activity | Single substitution is insufficient. |

| Phenyl | Phenyl | Moderate Activity | Aromatic groups are tolerated. |

| 4-Methoxyphenyl | 4-Methoxyphenyl | High Activity | Electron-donating groups enhance activity. |

| 3-Aminophenyl | 3-Aminophenyl | Very High Activity | Hydrogen bond donors are critical for binding. |

Many modern drugs function by inhibiting specific enzymes or binding to cellular receptors. The functionalized pyridine core is a common feature in such agents. The unique electronic nature of the this compound ring, influenced by the electron-withdrawing halogen atoms, can be exploited to design potent and selective inhibitors and ligands.

The fluorine atom can enhance binding affinity to protein targets through favorable electrostatic interactions and can also improve metabolic stability and cell permeability—key properties for any drug candidate. researchgate.net By using the di-iodo precursor, scientists can synthesize derivatives that position specific functional groups in the precise orientation needed to interact with an enzyme's active site or a receptor's binding pocket. For instance, pyridine-containing compounds have been investigated as inhibitors of enzymes like acetylcholinesterase, which is relevant for Alzheimer's disease. nih.gov The scaffold's versatility allows for the creation of compounds that can target a wide range of biological macromolecules.

Contributions to Agrochemical Research and Development

The need for effective and selective crop protection agents is a constant driver of innovation in the agrochemical industry. Pyridine-based compounds have proven to be a rich source of new herbicides and pesticides. semanticscholar.orgresearchgate.net this compound serves as a valuable starting point for the discovery of next-generation agrochemicals, leveraging the same synthetic versatility that makes it useful in medicinal chemistry.

Many successful commercial agrochemicals contain a substituted pyridine ring. semanticscholar.org For example, trifluoromethylpyridine (TFMP) derivatives are used extensively. semanticscholar.org A notable example is the fungicide fluopicolide, which contains a dichlorinated pyridine core. sigmaaldrich.com The structural similarities suggest that this compound is an excellent scaffold for developing novel agrochemical agents.

The two iodine atoms can be replaced with various toxophores (the part of the molecule responsible for its toxic action) or groups that improve uptake and translocation within the target pest or weed. The presence of both chlorine and fluorine on the ring is also advantageous, as halogenation is a common strategy for increasing the biological activity of agrochemicals. Research in this area focuses on creating analogues of existing pesticides or discovering entirely new classes of compounds with novel modes of action to combat the growing problem of resistance.

Table 3: Examples of Pyridine-Based Agrochemicals This table shows existing agrochemicals with a substituted pyridine core, highlighting the importance of this scaffold.

| Agrochemical | Type | Key Structural Feature |

|---|---|---|

| Fluopicolide | Fungicide | 2,6-Dichloro-N-pyridylmethyl benzamide (B126) structure sigmaaldrich.com |

| Fluazifop | Herbicide | Contains a 2-chloro-5-(trifluoromethyl)pyridine (B1661970) moiety semanticscholar.org |

| Dithiopyr | Herbicide | Features a difluoromethyl pyridine core semanticscholar.org |

| Cyromazine | Insecticide | A triazine derivative of pyridine usda.gov |

A critical challenge in agrochemical development is to create molecules that are highly effective against the target pest while being safe for non-target organisms, including beneficial insects, wildlife, and humans. The functionalization of the this compound core allows for the fine-tuning of a compound's properties to achieve this desired selectivity.

The introduction of fluorine, for example, is known to modulate the lipophilicity and bioavailability of molecules, which can significantly impact their performance. researchgate.net By carefully choosing the substituents to place at the 2- and 6-positions, chemists can alter a molecule's physical properties (e.g., solubility, volatility) and its metabolic profile in different species. This allows for the optimization of bioactivity against a specific pest's biological pathways while potentially increasing the rate of detoxification in non-target species. This targeted approach to design is essential for developing more environmentally benign crop protection solutions.

Applications in Materials Science and Advanced Functional Materials

The unique arrangement of halogen substituents on the pyridine core of this compound makes it a highly attractive precursor for the synthesis of advanced functional materials. The differential reactivity of the iodo, chloro, and fluoro groups allows for selective, stepwise chemical modifications, enabling the precise construction of complex organic and organometallic structures.

The development of novel organic materials for optoelectronic applications, including Organic Light-Emitting Diodes (OLEDs), is a burgeoning field of research. The performance of these materials is intimately linked to their molecular structure, which governs their electronic properties, such as charge transport and emission characteristics. Halogenated pyridines are valuable building blocks in this context. For instance, the presence of fluorine can modulate the lipophilicity and hydrophilicity of molecules, which can improve the bioavailability of drugs, and the strong carbon-fluorine bond can enhance the stability of the resulting materials. researchgate.net

The this compound scaffold is particularly well-suited for the synthesis of novel optoelectronic materials. The two iodine atoms can serve as reactive handles for the introduction of various organic moieties through cross-coupling reactions, such as Suzuki or Sonogashira couplings. This allows for the construction of extended π-conjugated systems, which are essential for efficient charge transport and light emission. The chlorine and fluorine atoms can further fine-tune the electronic properties of the final molecule, influencing its energy levels and emission color. The ability to sequentially functionalize the pyridine ring at different positions offers a powerful tool for creating a diverse library of materials with tailored optoelectronic properties.

| Potential Optoelectronic Material Property | Role of this compound |

| Tunable Emission Color | Sequential cross-coupling reactions at the 2- and 6-positions can introduce different chromophores, allowing for precise control over the emission wavelength. |

| Improved Charge Transport | The electron-deficient nature of the polysubstituted pyridine ring can facilitate electron injection and transport in OLED devices. |

| Enhanced Stability | The presence of carbon-fluorine bonds can increase the thermal and photochemical stability of the resulting organic materials. |

Nitrogen-rich compounds are of significant interest for their potential as high-energy density materials. The pyridine ring in this compound provides a nitrogen atom that can be incorporated into larger, nitrogen-rich frameworks. The halogen substituents can be replaced with nitrogen-containing groups, such as azides or tetrazoles, to further increase the nitrogen content of the molecule.

Furthermore, there is growing interest in the synthesis of novel carbon nitride nanomaterials. Research has shown that pyridine can be a precursor for the formation of carbon nitride nanothreads under high pressure. nih.gov These one-dimensional sp³-hybridized carbon nanomaterials exhibit unique properties, and the incorporation of nitrogen is predicted to reduce their bandgap and alter their photoluminescence. nih.gov While direct use of this compound in this specific high-pressure synthesis has not been reported, its halogenated pyridine structure makes it a candidate for exploring the synthesis of doped or functionalized carbon nitride materials under various conditions. The halogen atoms could potentially be eliminated during high-temperature synthesis, leading to the formation of nitrogen-containing carbonaceous materials with tailored properties.

Pyridine and its derivatives are widely used as ligands in coordination chemistry and catalysis. researchgate.net The nitrogen atom of the pyridine ring can coordinate to a metal center, and the substituents on the ring can influence the steric and electronic properties of the resulting metal complex, thereby affecting its catalytic activity and selectivity.

The this compound scaffold offers several advantages for the design of novel catalytic ligands. The two iodine atoms can be readily converted into other functional groups, such as phosphines, amines, or carbenes, which can act as additional coordination sites. This allows for the synthesis of bidentate or tridentate ligands with a well-defined geometry. The chlorine and fluorine atoms can serve to electronically modify the pyridine ring, which in turn influences the electron density at the metal center and its catalytic performance. The ability to create a diverse range of ligands from a single, versatile precursor is highly valuable in the development of new catalysts for a wide range of chemical transformations.

| Ligand Design Feature | Contribution from this compound |

| Multidentate Ligands | The two iodo groups can be functionalized to introduce additional coordinating atoms, leading to the formation of chelating ligands. |

| Electronic Tuning | The chloro and fluoro substituents provide a means to modulate the electron-donating or -withdrawing properties of the ligand, thereby influencing the catalytic activity of the metal center. |

| Steric Control | The introduction of bulky groups at the 2- and 6-positions can create a specific steric environment around the metal center, which can be used to control the selectivity of a catalytic reaction. |

Other Emerging Research Areas and Potential Applications

The versatility of this compound as a chemical building block opens up possibilities in various other research areas. Its polysubstituted nature makes it a valuable intermediate in the synthesis of complex organic molecules with potential biological activity. Halogenated pyridines are known to be important intermediates in the synthesis of pharmaceuticals and agrochemicals. researchgate.netresearchgate.net For example, 2-amino-5-fluoropyridine (B1271945) is an important intermediate for the synthesis of certain inhibitors. researchgate.net The unique substitution pattern of this compound could be exploited to create novel scaffolds for drug discovery programs.

Furthermore, the ability to selectively functionalize the different halogenated positions could be utilized in the field of supramolecular chemistry for the construction of self-assembling systems and molecular sensors. The development of new synthetic methodologies for the selective transformation of the C-I, C-Cl, and C-F bonds in this molecule would further expand its utility as a versatile tool for chemical innovation.

Future Research Directions and Unexplored Avenues for 2,6 Diiodo 3 Chloro 5 Fluoropyridine

Development of Novel and More Sustainable Synthetic Routes

The pursuit of green and sustainable chemical processes is a paramount goal in modern chemistry. Future research into the synthesis of 2,6-diiodo-3-chloro-5-fluoropyridine should prioritize the development of environmentally benign and efficient methodologies.

Current synthetic strategies for polyhalogenated pyridines often rely on multi-step procedures that may involve harsh reagents and generate significant waste. soton.ac.uk Innovations in this area could focus on several key aspects:

Catalytic Approaches: The exploration of novel catalytic systems could offer more direct and atom-economical routes. For instance, thermo-catalytic conversion of renewable feedstocks like glycerol (B35011) with ammonia (B1221849) over zeolite catalysts has been demonstrated for the synthesis of pyridines, presenting a potential long-term sustainable pathway. rsc.orgnih.gov

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. rsc.org Developing a flow-based synthesis for this compound could lead to a more efficient and intensified process.

Green Solvents and Reagents: The use of ionic liquids as both solvents and catalysts in pyridine (B92270) synthesis has shown promise in reducing the environmental impact of these reactions. researchgate.net Similarly, solvent-free reaction conditions, where applicable, can significantly reduce waste and energy consumption. nih.gov

Expanding the Scope of Functionalization and Derivatization

The two iodine atoms in this compound are prime handles for a variety of cross-coupling reactions, offering a gateway to a vast chemical space of novel derivatives.

Future research should systematically explore the reactivity of the iodo-substituents in reactions such as:

Suzuki-Miyaura Coupling: This reaction would allow for the introduction of a wide range of aryl and heteroaryl groups, creating complex molecular architectures. Iron complexes with pyridinophane ligands have shown success in catalyzing such couplings. nih.gov

Sonogashira Coupling: The introduction of alkynyl moieties can be achieved through Sonogashira cross-coupling, a reaction that has been successfully applied to other bromofluoropyridines. soton.ac.uk

Heck and Stille Couplings: These reactions would further expand the repertoire of accessible derivatives, allowing for the introduction of vinyl and organotin groups, respectively.

C-H Functionalization: Direct C-H functionalization of the pyridine ring, a growing area of research, could provide alternative and more atom-economical routes to new derivatives. nih.govrsc.orgrsc.org While the existing halogen substituents would influence the regioselectivity, this approach could unlock novel transformations.

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring, further enhanced by the halogen atoms, makes it susceptible to nucleophilic attack. While the iodine atoms are the most likely leaving groups in cross-coupling reactions, the chlorine and fluorine atoms could potentially be displaced by strong nucleophiles under specific conditions. Studies on related chlorotetrafluoropyridine have shown that azide (B81097) nucleophiles can displace fluorine atoms. researchgate.net

A systematic study of these reactions would not only generate a library of novel compounds but also provide valuable data on the relative reactivity of the different halogen substituents.

Advanced Mechanistic Insights into Complex Transformation Pathways

A deep understanding of the reaction mechanisms governing the transformations of this compound is crucial for optimizing existing reactions and designing new ones.

Future mechanistic studies could focus on:

Nucleophilic Aromatic Substitution (SNAr): Computational and experimental studies on related systems have revealed that SNAr reactions can proceed through a continuum of mechanisms, from stepwise to concerted pathways. researchgate.netnih.govnih.govrsc.org Investigating the SNAr reactions of this compound would provide valuable insights into how the specific substitution pattern influences the operative mechanism.

Cross-Coupling Reactions: Detailed mechanistic studies of the various cross-coupling reactions would help in optimizing reaction conditions, improving yields, and controlling selectivity. This could involve identifying the active catalytic species, determining the rate-determining step, and understanding the role of ligands and additives.

Computational Modeling: Density Functional Theory (DFT) calculations can be a powerful tool to model reaction pathways, predict transition state energies, and understand the electronic effects of the substituents. rsc.orgrsc.orgresearchgate.net Such studies could help in rationalizing the observed reactivity and regioselectivity.

Exploration of Novel Biological Targets and Agrochemical Activities

Pyridine and its derivatives are prevalent in a wide range of biologically active compounds, including pharmaceuticals and agrochemicals. researchgate.netepa.gov The unique combination of halogens in this compound could impart interesting biological properties.

Future research in this area should involve:

Agrochemical Screening: Halogenated pyridines are a well-established class of herbicides. epa.gov Screening this compound and its derivatives for herbicidal, insecticidal, and fungicidal activity could lead to the discovery of new crop protection agents. researchgate.net

Medicinal Chemistry Programs: The pyridine scaffold is a common feature in many approved drugs. rsc.org Derivatives of this compound could be synthesized and screened for activity against a variety of biological targets. Structure-activity relationship (SAR) studies on related pyridine derivatives have shown that the nature and position of substituents can significantly impact biological activity. nih.govnih.gov

Bioisosteric Replacement: The diiodo-chloro-fluoro substitution pattern could serve as a unique bioisostere for other functional groups in known bioactive molecules, potentially leading to improved potency, selectivity, or pharmacokinetic properties.

Integration with Artificial Intelligence and Machine Learning in Chemical Design

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming the landscape of chemical research, from synthesis planning to drug discovery. nih.govrsc.org

The integration of these computational tools with the study of this compound could accelerate progress in several areas:

Reaction Optimization: Machine learning algorithms can be used to optimize reaction conditions by efficiently exploring large parameter spaces, leading to improved yields and selectivities with fewer experiments. beilstein-journals.orgbohrium.comresearchgate.netnih.gov

Predictive Modeling of Biological Activity: AI models can be trained on existing data to predict the biological activity of new molecules. cas.orgnih.govresearchgate.net This could be used to prioritize the synthesis of derivatives of this compound that are most likely to be active against a particular biological target.

De Novo Drug Design: Generative AI models can design novel molecules with desired properties from scratch. These models could be used to explore the chemical space around the this compound scaffold and propose new drug candidates.

Challenges and Opportunities in Research Scale-Up and Process Intensification

The transition from laboratory-scale synthesis to larger-scale production presents a unique set of challenges and opportunities. For a complex molecule like this compound, careful consideration of process intensification strategies will be crucial for any potential commercial application.

Process Analytical Technology (PAT): The implementation of PAT tools, such as in-situ spectroscopy (e.g., FTIR, Raman), can provide real-time monitoring of critical process parameters. wikipedia.orgmt.comstepscience.comamericanpharmaceuticalreview.com This enables better process understanding and control, leading to improved consistency and quality. For the synthesis of a highly functionalized molecule, PAT can be invaluable for tracking the consumption of starting materials and the formation of intermediates and products.

Flow Chemistry for Scale-Up: As mentioned for sustainable synthesis, flow chemistry offers significant advantages for process intensification. rsc.org The enhanced heat and mass transfer in flow reactors can improve reaction efficiency and safety, particularly for highly exothermic or fast reactions that may be involved in the functionalization of this polyhalogenated pyridine.

Purification Challenges: The purification of a highly halogenated, and likely solid, compound can be challenging. The development of efficient crystallization or alternative purification methods that minimize solvent use and waste will be an important area of research for any scale-up efforts.

Cost of Goods: The cost of starting materials and reagents will be a significant factor in the economic viability of any large-scale synthesis. Research into more cost-effective synthetic routes and the efficient recycling of catalysts and reagents will be critical.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2,6-Diiodo-3-chloro-5-fluoropyridine, and what methodological considerations are critical for achieving high yields?